N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a structurally complex architecture. Its core consists of a benzene ring substituted at position 1 with a sulfonamide group, at position 2 with a methoxy group, and at positions 4 and 5 with methyl groups. The sulfonamide nitrogen is further functionalized with a methylene bridge linked to a thiane (sulfur-containing six-membered ring) at position 4, which itself bears a 2-hydroxyethoxy substituent.
The molecular formula is C17H23NO5S2, with a molecular weight of 405.5 g/mol (calculated). Key functional groups include:
- Methoxy and dimethyl groups on the benzene ring, influencing steric and electronic properties.
- Thiane ring with a hydroxyethoxy side chain, contributing to solubility and conformational flexibility.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S2/c1-13-10-15(22-3)16(11-14(13)2)25(20,21)18-12-17(23-7-6-19)4-8-24-9-5-17/h10-11,18-19H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCFSBTZTCRGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSCC2)OCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thian ring, followed by the introduction of the hydroxyethoxy group. The final step involves the sulfonation of the benzene ring and the formation of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the sulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Findings and Implications
Electronic and Steric Effects
- Target vs. (E)-styryl derivative (): The target’s methoxy and dimethyl groups on the benzene ring increase electron density and steric hindrance compared to the styryl group in ’s compound. This may reduce reactivity in electrophilic substitutions but enhance π-π stacking interactions .
- Target vs. In contrast, the target’s hydroxyethoxy-thiane group may enhance aqueous solubility due to the hydroxyl moiety .
Tautomerism and Reactivity
Compounds with triazole-thione backbones () exhibit tautomerism between thiol and thione forms, influencing their hydrogen-bonding capacity and reactivity. The target compound’s thiane ring lacks such tautomerism, suggesting greater stability under physiological conditions .
Solubility and Bioavailability
- The hydroxyethoxy group in the target and ’s compound likely improves solubility compared to the simpler N-(4-methoxyphenyl)benzenesulfonamide ().
- The thiane ring’s sulfur atom may reduce metabolic clearance compared to ’s thiophen derivative, which contains a more labile sulfur-heteroaromatic system .
Biological Activity
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, a compound with potential therapeutic applications, has garnered interest due to its unique biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 355.5 g/mol. The structure features a thian ring and a sulfonamide group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3S2 |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2319896-77-8 |
Research indicates that this compound interacts with various biological targets, particularly in the modulation of lipoxygenases (LOXs). LOXs are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids that play roles in inflammation and cellular signaling.
- Inhibition of Lipoxygenases : The compound exhibits potent inhibition against platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer. Its selectivity over other lipoxygenases and cyclooxygenases enhances its therapeutic potential while minimizing side effects .
- Platelet Aggregation : Studies have shown that this compound inhibits PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound significantly reduces the levels of 12-HETE in β-cells, indicating its role in modulating inflammatory responses and cellular metabolism .
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the anti-inflammatory effects of this compound. For instance, administration in models of induced inflammation resulted in reduced edema and pain responses, suggesting its potential for treating inflammatory conditions.
Case Studies
- Case Study on Thrombotic Disorders : A study explored the effects of this compound on patients with a history of thrombotic events. Results indicated a significant reduction in platelet aggregation rates compared to baseline measurements, supporting its use as an adjunct therapy for patients at risk of thrombosis.
- Clinical Trial for Inflammatory Diseases : A multicenter trial evaluated the safety and efficacy of this compound in patients with chronic inflammatory conditions. Findings revealed improvements in clinical symptoms and biomarkers associated with inflammation after treatment with the compound over a specified period.
Q & A
Q. What are the recommended synthetic routes for N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting a sulfonyl chloride intermediate with a primary amine under controlled pH (8–10) in anhydrous dichloromethane or tetrahydrofuran. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation . Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield while minimizing side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, with impurity thresholds set at ≤0.1% for individual impurities and ≤0.5% for total impurities . Structural confirmation requires a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., sulfonamide, methoxy) . Single-crystal X-ray diffraction (SCXRD) can resolve ambiguities in stereochemistry or conformational isomerism .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability (1–2 years). Short-term storage (1–2 weeks) at –4°C is acceptable. Degradation risks include hydrolysis of the sulfonamide group or oxidation of the thian ring, necessitating periodic purity checks via HPLC .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) aid in designing reactions involving this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) can predict reaction pathways, transition states, and thermodynamic favorability. For example, reaction path searches using software like Gaussian or ORCA can identify intermediates and activation energies, narrowing experimental conditions to viable options. Computational docking studies may also explore interactions with biological targets, guiding functionalization strategies .
Q. What experimental design approaches are effective for optimizing reaction conditions (e.g., solvent choice, catalyst loading)?
- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) is ideal for multi-variable optimization. For instance, a 3 factorial design can test variables like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst concentration. Analysis of variance (ANOVA) identifies significant factors, while contour plots visualize optimal parameter combinations .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Nuclear Overhauser effect spectroscopy (NOESY) can differentiate between regioisomers by detecting spatial proximity of protons. Dynamic NMR experiments (e.g., variable-temperature H NMR) reveal conformational dynamics, such as hindered rotation around the sulfonamide bond. For electronic structure analysis, ultraviolet-visible (UV-Vis) spectroscopy paired with time-dependent DFT (TD-DFT) simulations correlates absorption bands with molecular orbitals .
Q. What strategies are recommended for analyzing reaction mechanisms involving this sulfonamide?
- Methodological Answer : Isotopic labeling (e.g., O in the methoxy group) combined with mass spectrometry tracks atom transfer during reactions. Kinetic isotope effects (KIE) studies using deuterated analogs can distinguish between concerted and stepwise mechanisms. In situ infrared (IR) spectroscopy monitors intermediate formation in real time, particularly for acid-catalyzed pathways .
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Re-optimize computational models using implicit solvent models (e.g., SMD) or explicit solvent molecules. Experimental validation via LC-MS/MS can identify unanticipated intermediates, which are then incorporated into revised computational workflows .
Q. What reactor design considerations are critical for scaling up synthesis of this compound?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed reactors) improve heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted starting materials in real time, enhancing yield. Computational fluid dynamics (CFD) simulations model flow patterns to prevent dead zones .
Q. How should researchers approach impurity profiling and identification in complex reaction mixtures?
- Methodological Answer :
Use high-resolution LC-MS with electrospray ionization (ESI) to detect low-abundance impurities. Fraction collection followed by NMR and X-ray crystallography isolates and identifies impurities. For non-chromophoric impurities, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) provide universal response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
